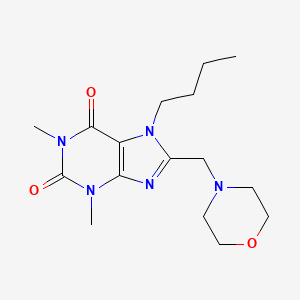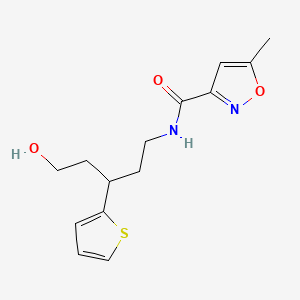
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide” is a chemical compound that likely contains an isoxazole ring, a thiophene ring, and a carboxamide group . Isoxazole is a five-membered heterocyclic compound containing an oxygen atom, a nitrogen atom, and three carbon atoms . Thiophene is a five-membered ring containing four carbon atoms and a sulfur atom . Carboxamide is a functional group consisting of a carbonyl group (C=O) and an amine group (NH2) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring, the thiophene ring, and the carboxamide group. The exact structure would depend on the specific arrangement and bonding of these groups.Wissenschaftliche Forschungsanwendungen
Environmental Science and Contaminant Removal Compounds with specific functional groups similar to N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide have been studied for their environmental applications, particularly in the removal of persistent organic pollutants. For example, sulfamethoxazole, a compound with N-amine and carboxyl groups, has been explored for its occurrence and removal from aqueous solutions using cleaner techniques. This research highlights the importance of developing sustainable technologies for removing toxic contaminants from the environment, focusing on adsorption and photocatalytic degradation due to their high stability, functionality, and cost-effectiveness (Prasannamedha & Kumar, 2020).
Neurochemistry and Neuropharmacology Research on compounds structurally related to this compound also extends to the field of neurochemistry and neuropharmacology. Studies on compounds like MDMA and AMPA receptor agonists have shed light on the complex interactions between chemical structure and neurological effect. For instance, MDMA's unique psychopharmacological profile, derived from its ability to promote the release of dopamine and serotonin, has been extensively studied, providing insights into its acute and long-term effects on the brain (Gudelsky & Yamamoto, 2008). Additionally, the research on AMPA receptor agonists suggests a promising future for developing novel antidepressants with rapid onset times and robust therapeutic effects (Yang et al., 2012).
Pharmacological Applications and Drug Development The pharmacological potential of compounds with functionalities similar to the subject compound has been a focal point of research, particularly in the context of drug development. Studies have explored the therapeutic roles of various chemical derivatives in addressing a range of health conditions, including infectious diseases, cancer, and metabolic disorders. For example, the review of chlorogenic acid (CGA), a dietary polyphenol with a wide range of therapeutic roles such as antioxidant, anti-inflammatory, and neuroprotective activities, underscores the significance of structural and functional studies in identifying promising pharmacological agents (Naveed et al., 2018).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-10-9-12(16-19-10)14(18)15-6-4-11(5-7-17)13-3-2-8-20-13/h2-3,8-9,11,17H,4-7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDLDSWRSVUBNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCC(CCO)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2726045.png)
![1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B2726048.png)
![2-[[1-(2,5-Dimethoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2726049.png)

![[5-(Difluoromethoxy)-2-fluorophenyl]methanamine;hydrochloride](/img/structure/B2726052.png)
![{6-Fluoro-4-[4-(2-methylphenyl)piperazin-1-yl]quinolin-3-yl}(piperidin-1-yl)methanone](/img/structure/B2726054.png)
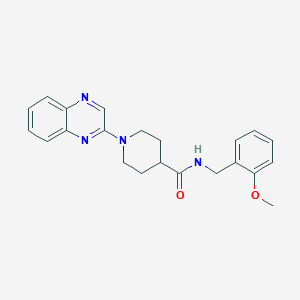
![(3E)-1,1,1-trifluoro-4-[(2-phenoxyphenyl)amino]but-3-en-2-one](/img/structure/B2726056.png)

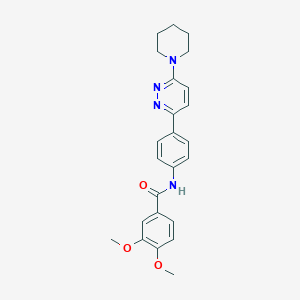
![3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyano-2-butenamide](/img/structure/B2726064.png)
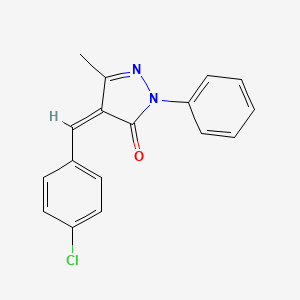
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide](/img/structure/B2726067.png)
